The compound [(8S,9S,10S,11S,13S,16S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate is a synthetic derivative of corticosteroids. It is primarily recognized for its anti-inflammatory and immunosuppressive properties. This compound is part of a class of medications used in various therapeutic applications, particularly in dermatology and endocrinology.
It falls under the category of corticosteroids, specifically synthetic corticosteroids. These compounds are often utilized in clinical settings for their potent effects on inflammation and immune responses.
The synthesis of this compound generally involves multi-step organic synthesis techniques typical of steroidal compounds. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure proper formation of stereocenters and to minimize side reactions. Specific reagents and catalysts may be employed to facilitate these transformations.
The molecular structure features multiple chiral centers and a complex polycyclic framework typical of steroid compounds. The configuration at each stereocenter is critical for the biological activity of the compound.
The compound can undergo various chemical reactions typical for steroids:
These reactions require specific conditions such as solvent choice (e.g., dichloromethane for acylation) and catalysts (e.g., Lewis acids for esterification).
The mechanism by which this compound exerts its effects involves binding to glucocorticoid receptors in target cells. This interaction leads to:
Studies have shown that corticosteroids can significantly decrease markers such as interleukin-6 and tumor necrosis factor-alpha in response to inflammatory stimuli .
This compound has significant applications in:
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0